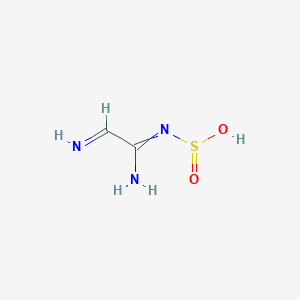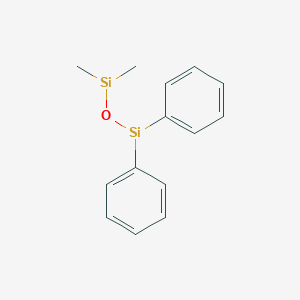
CID 15203842
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3,3-diphenyldisiloxane is an organosilicon compound with the molecular formula C16H22OSi2. It is a colorless liquid that is used in various chemical applications due to its unique properties. This compound is part of the larger family of disiloxanes, which are characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3,3-diphenyldisiloxane can be synthesized through the hydrolysis of phenyl(chloro)silane, followed by condensation reactions. The general synthetic route involves the reaction of dimethylchlorosilane with phenylmagnesium bromide to form the intermediate dimethylphenylsilanol. This intermediate is then subjected to a condensation reaction to yield 1,1-dimethyl-3,3-diphenyldisiloxane .
Industrial Production Methods
In industrial settings, the production of 1,1-dimethyl-3,3-diphenyldisiloxane typically involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3,3-diphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Substituted disiloxanes with different functional groups.
Scientific Research Applications
1,1-Dimethyl-3,3-diphenyldisiloxane has a wide range of applications in scientific research:
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-3,3-diphenyldisiloxane involves its ability to form stable Si-O-Si bonds, which are crucial in many of its applications. The compound can interact with various molecular targets, including metal ions and organic molecules, through coordination and covalent bonding. These interactions facilitate its use as a catalyst and a reagent in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but contains vinyl groups instead of phenyl groups.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has a similar backbone but contains nitrogen instead of oxygen.
Uniqueness
1,1-Dimethyl-3,3-diphenyldisiloxane is unique due to its specific combination of dimethyl and diphenyl groups, which confer distinct chemical properties. Its ability to form stable Si-O-Si bonds and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C14H16OSi2 |
|---|---|
Molecular Weight |
256.45 g/mol |
InChI |
InChI=1S/C14H16OSi2/c1-16(2)15-17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
NGEKLDMKEWNCFK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


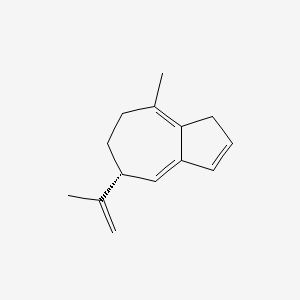


![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)
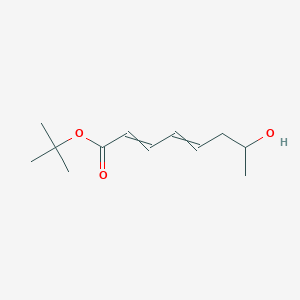

![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)

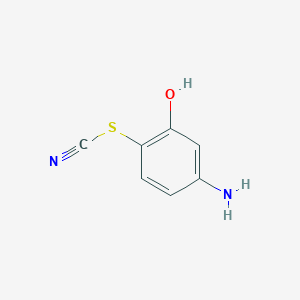
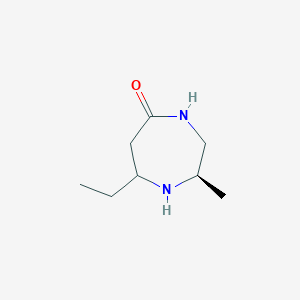
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)
